

A Comparative Guide to Fascin 1 Inhibitors: BDP-13176 Versus the Field

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Compound of Interest

Compound Name: BDP-13176

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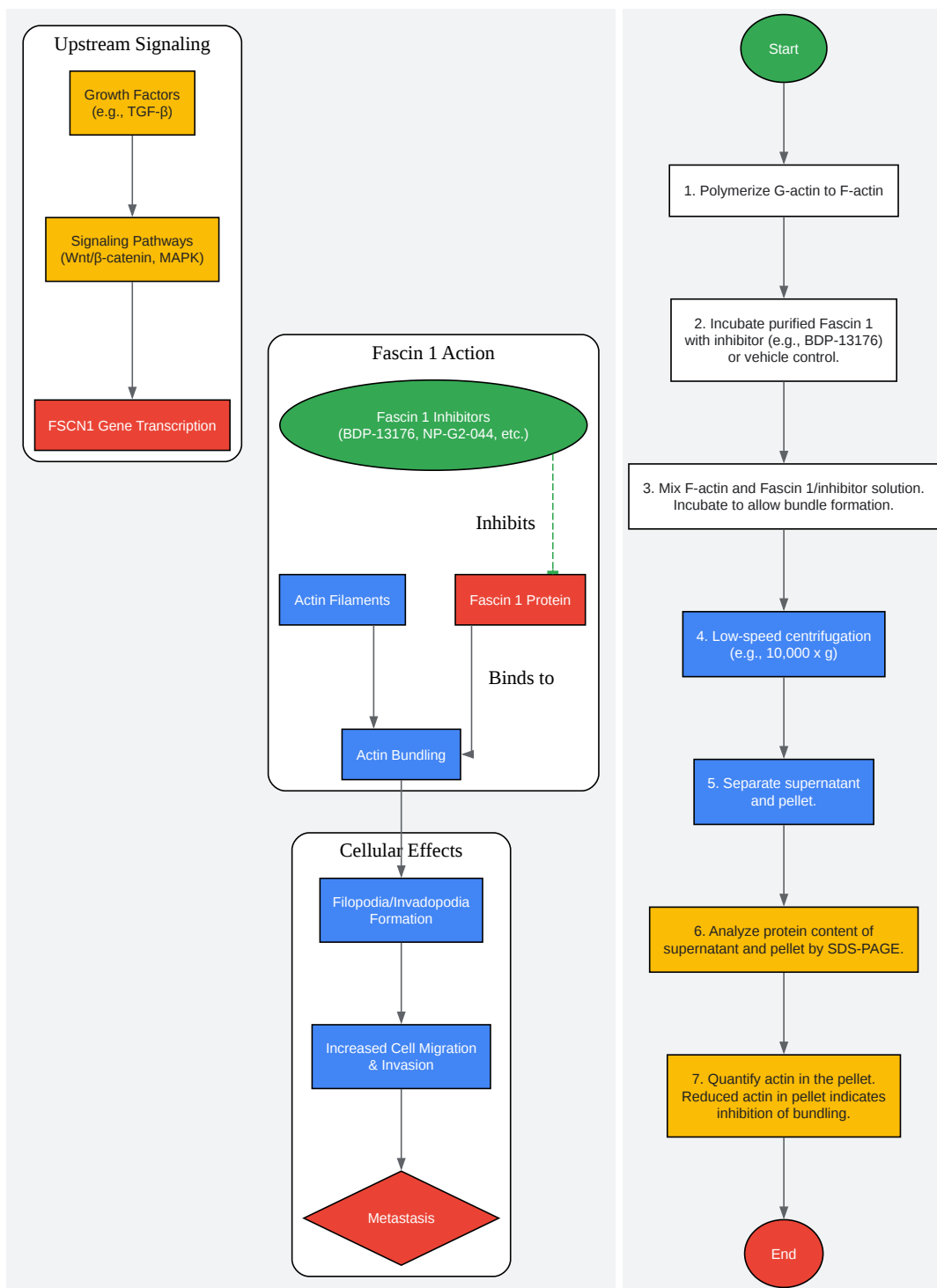
Fascin 1, an actin-bundling protein, has emerged as a critical driver of cancer metastasis. Its overexpression in numerous cancers correlates with increased cell motility, invasion, and poor patient prognosis, making it a compelling target for anti-metastatic therapies. This guide provides a detailed comparison of **BDP-13176**, a potent Fascin 1 inhibitor, with other notable inhibitors such as NP-G2-044, G2, and Migrastatin analogues. The comparison is based on available preclinical data, offering insights into their relative potency and mechanisms of action.

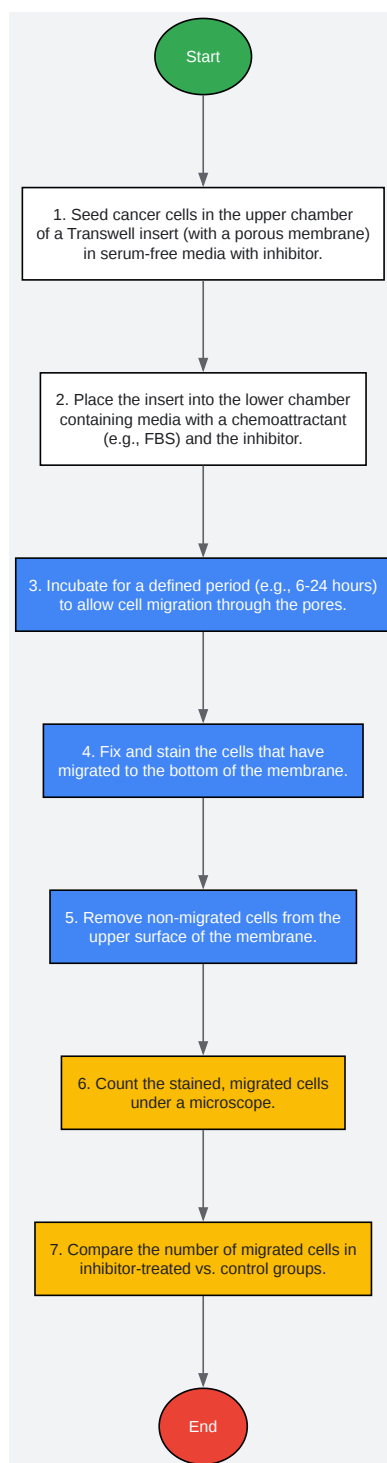
Mechanism of Action: Disrupting the Metastatic Machinery

Fascin 1 promotes metastasis by organizing actin filaments into rigid, parallel bundles, which are essential for the formation of invasive cellular structures like filopodia and invadopodia.^[1] These structures empower cancer cells to migrate and invade surrounding tissues. Fascin 1 inhibitors function by binding to the protein and disrupting its interaction with actin, thereby preventing the formation of these crucial cytoskeletal structures and impeding cancer cell motility.^[2]

The binding site for many small-molecule inhibitors, including **BDP-13176**, is located in a cleft between the β -trefoil domains 1 and 2 of Fascin 1.^{[3][4]} This binding allosterically inhibits the actin-binding sites, leading to a reduction in actin bundling and a subsequent decrease in cell migration and invasion.

Below is a diagram illustrating the signaling pathway of Fascin 1 in promoting metastasis and the point of intervention for inhibitors.





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